molecular formula C22H15Br3N2O B408966 (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone CAS No. 353253-18-6

(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone

Cat. No.: B408966
CAS No.: 353253-18-6
M. Wt: 563.1g/mol
InChI Key: CYGLARXNLFGHET-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to create the compound. It includes the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction, which describes the step-by-step sequence of events that occur during a reaction, is also studied .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthetic Methodologies and Chemical Applications

  • Versatile Intermediates for Metal Passivators and Light-Sensitive Materials : Gu et al. (2009) discussed the practical synthesis of 5,5′-Methylene-bis(benzotriazole), highlighting its utility as an intermediate in preparing metal passivators and light-sensitive materials. This synthesis is part of a broader research program focused on green chemistry, demonstrating an efficient and environmentally benign approach to producing useful molecules (Gu, Yu, Zhang, & Xu, 2009).

  • High-Nitrogen Azine Energetic Materials : Yongjin and Shuhong (2019) reviewed the application of high-nitrogen containing azine energy materials. The study covered synthetic methods, structural and theoretical analysis, and the physical, chemical, and detonation properties of typical pyrazine energetic compounds. These materials are noted for their potential in propellants, mixed explosives, and gas generators, indicating broad application prospects in energetic materials (Yongjin & Shuhong, 2019).

Biological and Pharmacological Activities

  • Antifungal and Pharmacophore Sites in Small Molecules : Kaddouri et al. (2022) reviewed small molecules against Fusarium oxysporum f. sp. Albedinis, highlighting the antifungal pharmacophore sites common in certain compounds. This review underscores the significance of structural features in designing molecules with targeted biological activities (Kaddouri, Benabbes, Ouahhoud, Abdellattif, Hammouti, & Touzani, 2022).

  • Novel Pyrazole Derivatives with Potential Biological Activities : A review by Sheetal et al. (2018) focused on the synthesis and bioevaluation of novel pyrazole derivatives, highlighting their significant agrochemical and pharmaceutical activities. The compounds synthesized under microwave conditions showed promising herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties, indicating the broad utility of pyrazole derivatives in developing new therapeutic agents (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can influence the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing molecules.

Properties

IUPAC Name

[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(2-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br3N2O/c23-16-9-5-14(6-10-16)20-13-21(15-7-11-17(24)12-8-15)27(26-20)22(28)18-3-1-2-4-19(18)25/h1-12,21H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGLARXNLFGHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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